Ligustrazine hydrochloride

Description

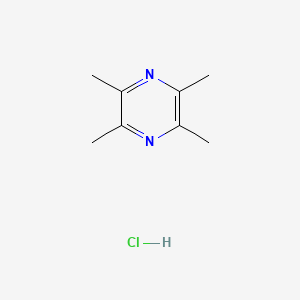

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

2,3,5,6-tetramethylpyrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2.ClH/c1-5-6(2)10-8(4)7(3)9-5;/h1-4H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKFOGXUTRDQPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(C(=N1)C)C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1124-11-4 (Parent) | |

| Record name | Pyrazine, tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID20997867 | |

| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76494-51-4, 126400-81-5 | |

| Record name | Ligustrazine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76494-51-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrazine, tetramethyl-, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076494514 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ligustrazine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126400815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetramethylpyrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20997867 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LIGUSTRAZINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YYD00RL0S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Multifaceted Mechanism of Action of Ligustrazine Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ligustrazine hydrochloride, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid originally isolated from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort.[1][2] For decades, it has been utilized in clinical practice, particularly in China, for the management of cardiovascular and cerebrovascular diseases.[1] Its therapeutic efficacy stems from a complex and multifaceted mechanism of action that encompasses anti-inflammatory, antioxidant, anti-apoptotic, and anti-platelet aggregation effects.[2][3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the pharmacological activities of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Action

This compound exerts its pharmacological effects by modulating a variety of cellular processes and signaling pathways. The primary mechanisms can be categorized as follows:

-

Anti-Inflammatory Effects: this compound has been shown to suppress inflammatory responses by inhibiting the production of pro-inflammatory cytokines and modulating key inflammatory signaling pathways.[5][6] It effectively reduces the expression of tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[7][8] This is achieved, in part, through the inhibition of the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][9]

-

Antioxidant Properties: The compound exhibits significant antioxidant activity by scavenging free radicals and enhancing the endogenous antioxidant defense systems.[5] A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which upregulates the expression of antioxidant enzymes.[10][11]

-

Anti-Apoptotic Activity: this compound protects cells from apoptosis through multiple pathways. It can modulate the intrinsic mitochondrial pathway by altering the balance of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[12][13] Additionally, it has been shown to influence the extrinsic death receptor pathway.[14][15]

-

Cardiovascular Protection: A major therapeutic application of this compound is in cardiovascular diseases. Its protective effects are attributed to its ability to inhibit platelet aggregation, promote vasodilation through nitric oxide (NO) production, and regulate calcium homeostasis.[1][5][16] It acts as a calcium antagonist, inhibiting Ca2+ influx and the release of intracellular Ca2+.[3]

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound.

Table 1: Effects on Inflammatory Markers

| Parameter | Model System | Treatment | Result | Reference(s) |

| TNF-α, IL-1β, IL-6 Levels | Caerulein-induced acute pancreatitis in rats | Ligustrazine | Downregulation of cytokine levels | [10] |

| IL-1β, TNF-α, NF-κB Expression | LPS-stimulated rat brain | 50 mg/kg this compound | Significant decrease in IL-1β and TNF-α; no significant change in NF-κB protein expression | |

| ICAM-1 and HSP60 Expression | TNF-α-stimulated HUVECs | 40 µg/ml Ligustrazine | Dramatic inhibition of TNF-α-induced expression | |

| NF-κB mRNA | Oxazolone-induced colitis mice spleen mononuclear cells | 0.5, 1.0, 2.0 g/L Tetramethylpyrazine | Dose-dependent inhibition of NF-κB mRNA increase | [3] |

Table 2: Effects on Platelet Aggregation and Calcium Homeostasis

| Parameter | Model System | Treatment | Result | Reference(s) |

| Platelet Aggregation | ADP-induced platelet aggregation in vitro | 0.5, 1, or 2 mM Ligustrazine | Significant, dose-dependent reduction in platelet aggregation rate | [2] |

| Intracellular Ca2+ Concentration | ADP-stimulated platelets | 0.5, 1, and 2 mM Ligustrazine | Dose-dependent reduction in intracellular Ca2+ | [5] |

| L-type Calcium Current (ICa-L) | Rabbit ventricular myocytes | 10, 20, 40, 80 µM Ligustrazine | Inhibition of ICa-L by 9.6%, 21.0%, 33.9%, and 51.6% respectively | |

| Antiplatelet Aggregation (IC50) | ADP-induced rabbit platelet aggregation | Ligustrazine | IC50 > 100 µM | [4] |

Table 3: Effects on Apoptosis and Oxidative Stress

| Parameter | Model System | Treatment | Result | Reference(s) |

| Apoptosis Rate | OGD-induced PC12 cells | Ligustrazine | Profound suppression of apoptosis | [13] |

| Bax/Bcl-2 Ratio, Cleaved Caspase-3 | OGD-induced PC12 cells | Ligustrazine | Significant reduction in the Bax/Bcl-2 ratio and cleaved caspase-3 levels | [13] |

| Nrf2 Translocation | High-altitude cerebral edema rat model | 50 and 100 mg/kg this compound | Promotes translocation of Nrf2 from the cytoplasm to the nucleus | [10] |

| Cell Viability | H2O2-induced hUCMSCs | 100 µM Tetramethylpyrazine | Protective effect on cell viability |

Signaling Pathways Modulated by this compound

This compound's diverse pharmacological effects are a consequence of its ability to interact with multiple intracellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.[5][6]

MAPK Signaling Pathway

The MAPK pathway, including ERK and p38, is involved in cellular stress responses and inflammation. This compound can modulate this pathway to reduce inflammatory responses and influence cell apoptosis.[3][9]

PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is crucial for cell survival and proliferation. The effect of this compound on this pathway appears to be context-dependent, with inhibitory effects observed in platelets and activation in other cell types.[16]

Nrf2 Signaling Pathway

Activation of the Nrf2 pathway is a key mechanism for the antioxidant effects of this compound. It promotes the transcription of antioxidant genes, thereby protecting cells from oxidative stress.[10][11]

Detailed Experimental Protocols

The following are representative protocols for key experiments used to elucidate the mechanism of action of this compound.

Western Blot Analysis for MAPK Pathway Activation

This protocol describes the detection of phosphorylated p38 and ERK in pancreatic tissue from a caerulein-induced acute pancreatitis model.[10]

Methodology:

-

Tissue Preparation: Pancreatic tissue is homogenized in RIPA lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein (e.g., 20-40 µg) are separated on a 10-12% SDS-polyacrylamide gel.

-

Transfer: Proteins are transferred from the gel to a PVDF membrane.

-

Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST).

-

Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against phospho-p38 MAPK, phospho-ERK1/2, total p38, and total ERK, diluted in blocking buffer according to the manufacturer's recommendations.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

qRT-PCR for NF-κB mRNA Expression

This protocol outlines the quantification of NF-κB mRNA levels in spleen mononuclear cells.[3]

Methodology:

-

Cell Isolation: Spleen mononuclear cells are isolated from treated and control animals by density gradient centrifugation.

-

RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit (e.g., TRIzol).

-

cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit.

-

qRT-PCR: Real-time quantitative PCR is performed using a thermal cycler with SYBR Green master mix and primers specific for NF-κB and a housekeeping gene (e.g., GAPDH).

-

Data Analysis: The relative expression of NF-κB mRNA is calculated using the 2-ΔΔCt method, normalized to the housekeeping gene.

Intracellular Calcium Measurement in Platelets

This protocol describes the measurement of intracellular calcium concentration in platelets using a fluorescent indicator.[5]

Methodology:

-

Platelet Preparation: Platelet-rich plasma (PRP) is obtained from whole blood by centrifugation.

-

Dye Loading: Platelets are incubated with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, at 37°C in the dark.

-

Treatment: The dye-loaded platelets are treated with various concentrations of this compound, followed by stimulation with an agonist like ADP.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorescence microplate reader or flow cytometer.

TUNEL Assay for Apoptosis in Pancreatic Tissue

This protocol details the detection of apoptotic cells in pancreatic tissue sections using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay.[10]

Methodology:

-

Tissue Section Preparation: Paraffin-embedded pancreatic tissue sections are deparaffinized and rehydrated.

-

Permeabilization: The sections are treated with proteinase K to permeabilize the cells.

-

TUNEL Reaction: The sections are incubated with a TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and labeled dUTPs. TdT catalyzes the addition of labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA, a hallmark of apoptosis.

-

Detection: The labeled DNA is visualized using either a fluorescent microscope (if fluorescently labeled dUTPs are used) or a light microscope after reaction with a chromogenic substrate.

-

Quantification: The number of TUNEL-positive (apoptotic) cells is counted and expressed as a percentage of the total number of cells.

Conclusion

This compound is a pharmacologically active compound with a complex and multifaceted mechanism of action. Its therapeutic potential in cardiovascular, cerebrovascular, and inflammatory diseases is underpinned by its ability to modulate key signaling pathways, including NF-κB, MAPK, PI3K/Akt, and Nrf2. By inhibiting inflammation, reducing oxidative stress, preventing apoptosis, and exerting beneficial cardiovascular effects, this compound presents a compelling case for further research and development. The data and protocols presented in this guide offer a comprehensive overview for scientists and researchers aiming to explore the full therapeutic potential of this remarkable natural compound.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. A Novel, Rapid Method to Quantify Intraplatelet Calcium Dynamics by Ratiometric Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Apoptosis - Paraffin Sections [emory.edu]

- 6. Mechanical Stress Signaling in Pancreatic Cancer Cells Triggers p38 MAPK- and JNK-Dependent Cytoskeleton Remodeling and Promotes Cell Migration via Rac1/cdc42/Myosin II - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 9. TUNEL staining [abcam.com]

- 10. hellobio.com [hellobio.com]

- 11. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. biorxiv.org [biorxiv.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Ligustrazine hydrochloride origin and natural sources

An In-depth Technical Guide to the Origin and Natural Sources of Ligustrazine Hydrochloride

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrazine, chemically known as tetramethylpyrazine (TMP), is a bioactive alkaloid of significant interest in the pharmaceutical industry for its vasodilatory, anti-inflammatory, and neuroprotective properties. While it is famously associated with the traditional Chinese medicine herb Ligusticum chuanxiong Hort., its true origin is a subject of fascinating biochemical research, pointing towards a microbial rather than a purely botanical source. This compound is the synthetic salt of this natural compound, developed to enhance its solubility and stability for clinical applications. This guide provides a comprehensive overview of the origins, natural sources, biosynthesis, and quantitative distribution of ligustrazine. It includes detailed experimental protocols for its extraction, isolation, and quantification, and visualizes key biological and experimental pathways to support advanced research and development.

The Dual Origin of Ligustrazine: Natural Product and Synthetic Derivative

This compound (C₈H₁₂N₂·HCl) is the hydrochloride salt of ligustrazine, a naturally occurring pyrazine (B50134) alkaloid.[1] The parent compound, ligustrazine, also referred to as tetramethylpyrazine (TMP), was first isolated in 1957 from the rhizome of Ligusticum chuanxiong Hort. (Chuanxiong), a perennial herb widely used in traditional Chinese medicine.[2] The hydrochloride salt is synthesized by reacting the free-base ligustrazine with hydrochloric acid, a common practice in pharmaceutical chemistry to improve the stability and aqueous solubility of alkaloid compounds for therapeutic use.[1]

While initially believed to be a secondary metabolite of the Chuanxiong plant, compelling evidence now suggests that ligustrazine may be the product of endophytic bacteria, specifically Bacillus subtilis, living within the plant's rhizome.[3] This microbial origin is supported by the fact that B. subtilis is known to produce various alkylpyrazines and that fermentation of Chuanxiong rhizome with B. subtilis dramatically increases ligustrazine yield.[1][3]

Beyond its medicinal plant source, ligustrazine is also found in a variety of fermented foods, where it contributes to the characteristic aroma and flavor.[4][5][6] Additionally, chemical synthesis provides a pure, scalable source of ligustrazine for pharmaceutical manufacturing. A common synthetic route involves the reaction of 3-hydroxy-2-butanone (acetoin) with an ammonium (B1175870) source, such as ammonium acetate, in an ethanol (B145695) solvent.[7][8]

Natural Sources and Quantitative Distribution

Ligustrazine is present in various botanical, microbial, and food sources. The concentration, however, varies dramatically depending on the source and its processing, particularly fermentation and aging.

Primary Natural Sources:

-

Ligusticum chuanxiong Hort. (Chuanxiong Rhizome): This remains the most recognized natural source.[2][9][10][11] However, the concentration of ligustrazine in the raw, unprocessed rhizome can be surprisingly low, sometimes even below the limits of detection.[1][3] Studies have reported a range of 0.22 to 1.06 mg of ligustrazine per gram of dried rhizome.[12]

-

Bacillus subtilis and Fermented Substrates: This bacterium is a proficient producer of ligustrazine.[8] When endophytic B. subtilis is cultured in a medium containing Chuanxiong rhizome and an ammonium source, the ligustrazine yield can increase to over 1.0 mg/mL.[3] This strongly supports the hypothesis that the ligustrazine in commercially available Chuanxiong is largely a product of post-harvest microbial activity.

-

Fermented Foods: Ligustrazine is a known flavor component in foods that undergo fermentation or roasting.

-

Zhenjiang Aromatic Vinegar: The ligustrazine content in this traditional Chinese vinegar increases significantly with the aging process. Raw vinegar may contain around 34.7 mg/L, while vinegar aged for six years can reach concentrations as high as 696.63 mg/L.[9]

-

Natto: This Japanese fermented soybean product is another notable source of ligustrazine.[4][6]

-

Other Foods: It is also found in cocoa beans, coffee, beer, bread, and roasted peanuts, where it contributes to the nutty, roasted aroma.[5][8]

-

Table 1: Quantitative Comparison of Ligustrazine in Various Natural Sources

| Natural Source | Sample Type | Reported Concentration | Citation(s) |

| Ligusticum chuanxiong | Dried Rhizome | 0.22 - 1.06 mg/g | [12] |

| Ligusticum chuanxiong | Raw Rhizome | < 0.1 ng/mL (Below Detection Limit) | [1] |

| L. chuanxiong + B. subtilis | Fermented Culture Medium | 1.0268 mg/mL | [1][3] |

| Zhenjiang Aromatic Vinegar | Raw Vinegar | 34.7 mg/L | [9] |

| Zhenjiang Aromatic Vinegar | 6-Year Aged Vinegar | 696.63 mg/L | [9] |

Microbial Biosynthesis of Tetramethylpyrazine

The formation of tetramethylpyrazine by microorganisms like Bacillus subtilis is understood to occur through the condensation of precursor molecules derived from amino acid and carbohydrate metabolism. One of the primary pathways involves acetoin (B143602) (3-hydroxy-2-butanone), a common metabolite in fermentative bacteria. The proposed pathway involves the condensation of two molecules of aminoacetone, which can be formed from the precursor L-threonine. Another key pathway involves the self-condensation of two acetoin molecules in the presence of an ammonium source to form the dihydropyrazine (B8608421) intermediate, which is then oxidized to yield the stable aromatic tetramethylpyrazine ring.

Experimental Protocols

Protocol 1: Ultrasonic-Assisted Solvent Extraction from L. chuanxiong

This protocol describes an efficient method for extracting ligustrazine from the dried rhizome of L. chuanxiong using methanol (B129727).

Methodology:

-

Sample Preparation: Grind dried L. chuanxiong rhizomes into a fine powder (approximately 40-60 mesh).

-

Extraction: Accurately weigh 0.5 g of the powdered sample and place it into a 50 mL centrifuge tube.

-

Solvent Addition: Add 25 mL of analytical grade methanol to the tube.

-

Ultrasonication: Place the tube in an ultrasonic bath. Perform the extraction under the following conditions:

-

Frequency: 40 kHz

-

Power: 200 W

-

Temperature: 40°C

-

Duration: 60 minutes

-

-

Post-Extraction: After sonication, centrifuge the tube to pellet the solid material.

-

Filtration: Carefully decant the supernatant and filter it through a 0.45 µm syringe filter into a clean vial for subsequent analysis or purification.

Protocol 2: Isolation and Purification by High-Speed Counter-Current Chromatography (HSCCC)

This protocol details the purification of ligustrazine from a crude ethanolic extract.

Methodology:

-

Crude Extract Preparation: Perform an initial extraction of powdered L. chuanxiong with ethanol under sonication to obtain a crude extract containing ligustrazine. Evaporate the solvent to yield a concentrated crude sample.

-

HSCCC Solvent System Preparation: Prepare a two-phase solvent system composed of n-hexane-ethyl acetate-ethanol-water in a 5:5:3:7 volume ratio (v/v/v/v) .

-

System Equilibration: Add the solvent mixture to a separatory funnel, shake vigorously, and allow the layers to separate completely. The upper phase will serve as the stationary phase, and the lower phase as the mobile phase. Equilibrate the HSCCC instrument by pumping the stationary phase (upper phase) into the column at a flow rate of 2.0 mL/min.

-

Sample Loading: Dissolve approximately 300 mg of the crude extract in a small volume of the biphasic solvent system and inject it into the instrument after the column is filled with the stationary phase and rotation has begun (e.g., 850 rpm).

-

Elution: Begin the elution process by pumping the mobile phase (lower phase) at a flow rate of 2.0 mL/min.

-

Fraction Collection: Monitor the effluent using a UV detector (e.g., at 280 nm or 294 nm) and collect fractions based on the resulting chromatogram.

-

Analysis: Analyze the collected fractions by HPLC to identify those containing high-purity ligustrazine. Combine the pure fractions and evaporate the solvent to obtain the purified compound.

Protocol 3: Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol provides a validated HPLC method for the quantitative determination of ligustrazine.[12]

Methodology:

-

Instrumentation: An HPLC system equipped with a UV detector (e.g., Agilent 1100 series with a VWD detector).

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., Waters Symmetry C18, 5 µm, 4.6 x 250 mm).

-

Mobile Phase: An isocratic mixture of acetonitrile, methanol, and 1% aqueous acetic acid in a 20:40:40 volume ratio (v/v/v) .

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 294 nm.

-

Injection Volume: 10 µL.

-

Column Temperature: Ambient or controlled at 25°C.

-

-

Standard Preparation: Prepare a stock solution of high-purity ligustrazine standard in methanol. Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of the samples.

-

Analysis: Inject the prepared standards to generate a calibration curve. Inject the filtered sample extracts (from Protocol 4.1).

-

Quantification: Identify the ligustrazine peak in the sample chromatogram by comparing its retention time with that of the standard. Calculate the concentration of ligustrazine in the sample using the linear regression equation derived from the calibration curve.

Key Pharmacological Signaling Pathways Modulated by Ligustrazine

Ligustrazine exerts its diverse pharmacological effects by modulating a range of intracellular signaling pathways. Its activities are particularly noted in the cardiovascular and nervous systems. It acts as a calcium antagonist, inhibits inflammatory responses, and promotes cell survival through various mechanisms.

References

- 1. Analysis of Chuanxiong Rhizoma substrate on production of ligustrazine in endophytic Bacillus subtilis by ultra high performance liquid chromatography with quadrupole time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Quantification of Biogenic Amines in 35 Korean Cottage Industry Traditional Gochujang (Fermented Red Pepper Paste) Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Part 3: Distillation Methods—Steam Distillation | doTERRA Essential Oils [doterra.com]

- 4. akjournals.com [akjournals.com]

- 5. Evaluation of the Pharmaceutical Activities of Chuanxiong, a Key Medicinal Material in Traditional Chinese Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Optimization of Plant Extract Purification Procedure for Rapid Screening Analysis of Sixteen Phenolics by Liquid Chromatography [mdpi.com]

- 7. CN100556895C - The preparation method of Ligustrazine - Google Patents [patents.google.com]

- 8. Steam distillation | PPTX [slideshare.net]

- 9. Ligustrazine formation in Zhenjiang aromatic vinegar: changes during fermentation and storing process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. asianpubs.org [asianpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. repository.lsu.edu [repository.lsu.edu]

An In-depth Technical Guide to Tetramethylpyrazine Hydrochloride: Chemical Structure, Properties, and Pharmacological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetramethylpyrazine, also known as Ligustrazine, is a biologically active alkaloid originally isolated from the traditional Chinese medicine Ligusticum wallichii (Chuanxiong).[1] Its hydrochloride salt is a water-soluble form that has garnered significant attention for its therapeutic potential in a range of diseases, particularly those with inflammatory and oxidative stress components. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological activities of tetramethylpyrazine hydrochloride. Detailed experimental protocols for its synthesis, purification, and analysis are provided, alongside methodologies for investigating its biological effects. Furthermore, key signaling pathways modulated by tetramethylpyrazine hydrochloride are visualized to facilitate a deeper understanding of its mechanism of action.

Chemical Structure and Identification

Tetramethylpyrazine is a pyrazine (B50134) derivative with four methyl groups attached to the pyrazine ring. The hydrochloride salt is formed by the reaction of tetramethylpyrazine with hydrochloric acid.

Chemical Structure:

-

Tetramethylpyrazine:

-

Tetramethylpyrazine Hydrochloride:

Table 1: Chemical Identifiers

| Identifier | Tetramethylpyrazine | Tetramethylpyrazine Hydrochloride |

| CAS Number | 1124-11-4[2] | 76494-51-4[3] |

| Molecular Formula | C₈H₁₂N₂[2] | C₈H₁₃ClN₂[3] |

| Molecular Weight | 136.19 g/mol [2] | 172.65 g/mol [3] |

| Synonyms | Ligustrazine, Chuanxiongzine, TMP, TMPZ[4] | Ligustrazine hydrochloride, TMPH[1] |

Physicochemical Properties

A thorough understanding of the physicochemical properties of tetramethylpyrazine hydrochloride is crucial for its formulation and delivery in therapeutic applications.

Table 2: Physicochemical Properties of Tetramethylpyrazine and its Hydrochloride Salt

| Property | Tetramethylpyrazine | Tetramethylpyrazine Hydrochloride |

| Appearance | White crystalline powder or colorless needle-like crystals[5] | White crystalline powder |

| Melting Point | 84-86 °C[6] | Not explicitly found, but the free base melts at 84-86 °C |

| Boiling Point | 190 °C[5] | Not applicable (decomposes) |

| Solubility | Slightly soluble in water; soluble in hot water, ethanol (B145695), chloroform, and petroleum ether[2][5] | Soluble in water |

| pKa | Not explicitly found | Not explicitly found |

Spectroscopic Data

Spectroscopic data is essential for the identification and characterization of tetramethylpyrazine hydrochloride.

Table 3: Spectroscopic Data for Tetramethylpyrazine

| Spectroscopic Technique | Key Features |

| ¹H NMR | Signals corresponding to the methyl protons on the pyrazine ring. |

| ¹³C NMR | Signals for the methyl carbons and the quaternary carbons of the pyrazine ring. |

| FTIR | Characteristic peaks for C-H stretching and bending of the methyl groups, and C=N and C=C stretching of the pyrazine ring. |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight of tetramethylpyrazine. |

Pharmacological Properties and Mechanism of Action

Tetramethylpyrazine hydrochloride exhibits a wide range of pharmacological activities, primarily attributed to its anti-inflammatory, antioxidant, and neuroprotective effects.[7][8]

Key Pharmacological Activities:

-

Neuroprotection: Protects against neuronal damage in models of ischemic stroke, Parkinson's disease, and Alzheimer's disease.[7][9]

-

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.[10]

-

Antioxidant: Scavenges reactive oxygen species (ROS) and enhances the expression of antioxidant enzymes.[7]

-

Cardioprotective: Protects against myocardial ischemia-reperfusion injury.[1]

-

Anticancer: Induces apoptosis and inhibits proliferation in various cancer cell lines.[7]

Mechanism of Action:

The therapeutic effects of tetramethylpyrazine hydrochloride are mediated through the modulation of several key signaling pathways.

-

PI3K/Akt Signaling Pathway: Activation of this pathway promotes cell survival and proliferation and is implicated in the neuroprotective effects of tetramethylpyrazine.[7]

-

Nrf2/HO-1 Signaling Pathway: Upregulation of this pathway leads to the expression of antioxidant enzymes, protecting cells from oxidative stress.[4][5]

-

NF-κB Signaling Pathway: Inhibition of this pathway reduces the expression of pro-inflammatory genes.[10]

Experimental Protocols

Synthesis and Purification of Tetramethylpyrazine Hydrochloride

Objective: To synthesize tetramethylpyrazine and convert it to its hydrochloride salt, followed by purification.

Materials:

-

3-Hydroxy-2-butanone (acetoin)

-

Ethanol (95% and absolute)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrochloric acid (HCl, concentrated and as a solution in ethanol)

-

Dichloromethane

-

Anhydrous sodium sulfate

-

Activated charcoal

-

Reaction vessel with reflux condenser and stirrer

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus (Büchner funnel)

-

pH meter or pH paper

Protocol:

-

Synthesis of Tetramethylpyrazine: a. In a reaction vessel, dissolve 3-hydroxy-2-butanone and ammonium acetate in 95% ethanol.[11] b. Heat the mixture to reflux with stirring for 10 hours.[11] c. Cool the reaction mixture to 60 °C and adjust the pH to 7-8 with a sodium hydroxide solution.[11] d. Remove the ethanol by distillation.[11] e. Add water to the residue and perform steam distillation. Collect the distillate containing crude tetramethylpyrazine.[11] f. Cool the distillate to 4-5 °C to crystallize the product.[11] g. Isolate the crude tetramethylpyrazine by filtration.[11]

-

Purification of Tetramethylpyrazine: a. Dissolve the crude product in hot water. b. Add activated charcoal and heat for a short period to decolorize the solution. c. Filter the hot solution to remove the charcoal. d. Allow the filtrate to cool slowly to recrystallize the tetramethylpyrazine. e. Collect the purified crystals by filtration and dry them.

-

Formation of Tetramethylpyrazine Hydrochloride: a. Dissolve the purified tetramethylpyrazine in absolute ethanol. b. Slowly add a solution of hydrochloric acid in ethanol while stirring.[11] c. Continue stirring for 20 minutes.[11] d. The hydrochloride salt will precipitate out of the solution. e. Collect the tetramethylpyrazine hydrochloride by filtration, wash with a small amount of cold ethanol, and dry under vacuum.[11]

Characterization of Tetramethylpyrazine Hydrochloride

Objective: To confirm the identity and purity of the synthesized tetramethylpyrazine hydrochloride using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving a small amount of tetramethylpyrazine hydrochloride in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Analyze the chemical shifts, integration, and coupling patterns to confirm the structure.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Prepare a sample as a KBr pellet or using an ATR accessory.

-

Acquire the FTIR spectrum over the appropriate wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to the functional groups present in tetramethylpyrazine hydrochloride.

-

In Vitro Anti-inflammatory Assay

Objective: To evaluate the anti-inflammatory effects of tetramethylpyrazine hydrochloride in a cell-based assay.

Cell Line: Murine macrophage cell line (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs).[10]

Materials:

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Lipopolysaccharide (LPS)

-

Tetramethylpyrazine hydrochloride stock solution

-

Reagents for measuring nitric oxide (Griess reagent) or pro-inflammatory cytokines (ELISA kits for TNF-α, IL-6, etc.).

-

96-well cell culture plates

-

Incubator (37 °C, 5% CO₂)

Protocol:

-

Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of tetramethylpyrazine hydrochloride for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 24 hours).

-

Collect the cell culture supernatant.

-

Measure the concentration of nitric oxide in the supernatant using the Griess assay.

-

Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant using ELISA kits according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent inhibitory effect of tetramethylpyrazine hydrochloride on the production of inflammatory mediators.

In Vivo Neuroprotection Assay (MCAO Model)

Objective: To assess the neuroprotective effects of tetramethylpyrazine hydrochloride in a rat model of ischemic stroke.

Animal Model: Male Sprague-Dawley rats.

Materials:

-

Tetramethylpyrazine hydrochloride solution for injection

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for middle cerebral artery occlusion (MCAO) surgery

-

Behavioral testing apparatus (e.g., for neurological deficit scoring)

-

TTC (2,3,5-triphenyltetrazolium chloride) stain for infarct volume measurement

Protocol:

-

Induce focal cerebral ischemia in rats by MCAO surgery.

-

Administer tetramethylpyrazine hydrochloride (e.g., intravenously or intraperitoneally) at a specific dose and time point (e.g., at the onset of reperfusion).

-

Evaluate neurological deficits at various time points post-MCAO using a standardized scoring system.

-

At the end of the experiment (e.g., 24 hours post-MCAO), sacrifice the animals and harvest the brains.

-

Stain brain slices with TTC to visualize the infarct area.

-

Quantify the infarct volume using image analysis software.

-

Compare the neurological scores and infarct volumes between the vehicle-treated and tetramethylpyrazine hydrochloride-treated groups to assess its neuroprotective efficacy.

Conclusion

Tetramethylpyrazine hydrochloride is a promising therapeutic agent with a well-defined chemical structure and a broad spectrum of pharmacological activities. Its neuroprotective, anti-inflammatory, and antioxidant properties, mediated through the modulation of key signaling pathways, make it a strong candidate for further drug development. The experimental protocols provided in this guide offer a framework for the synthesis, characterization, and biological evaluation of this compound, facilitating future research and its potential translation into clinical applications.

References

- 1. CN105859642A - Tetramethylpyrazine extraction and purification method - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Neuroprotective and neurogenic effects of novel tetramethylpyrazine derivative T-006 in Parkinson’s disease models through activating the MEF2-PGC1α and BDNF/CREB pathways | Aging [aging-us.com]

- 4. Tetramethylpyrazine improves the recovery of spinal cord injury via Akt/Nrf2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Tetramethylpyrazine - Wikipedia [en.wikipedia.org]

- 7. Design, Synthesis, and Biological Evaluation of Novel Tetramethylpyrazine Derivatives as Potential Neuroprotective Agents [jstage.jst.go.jp]

- 8. A Green Route for High-Yield Production of Tetramethylpyrazine From Non-Food Raw Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases: A review [frontiersin.org]

- 10. Potent Anti-Inflammatory Activity of Tetramethylpyrazine Is Mediated through Suppression of NF-k - PMC [pmc.ncbi.nlm.nih.gov]

- 11. CN103664803A - Novel synthesis method of 2, 3, 5, 6-tetramethylpyrazine - Google Patents [patents.google.com]

The Pharmacological Profile of Ligustrazine Hydrochloride: An In-depth Technical Guide

An Overview for Researchers and Drug Development Professionals

Ligustrazine hydrochloride, also known as tetramethylpyrazine hydrochloride (TMPZ), is the primary bioactive alkaloid extracted from the traditional Chinese medicinal herb Ligusticum chuanxiong Hort.[1][2] For decades, it has been utilized in clinical practice, particularly in Asian countries, for the treatment of various ailments, most notably cardiovascular and cerebrovascular diseases.[1] Its multifaceted pharmacological activities, including vasodilation, anti-platelet aggregation, anti-inflammatory, antioxidant, and neuroprotective effects, have garnered significant scientific interest.[1][3][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing its complex mechanisms of action.

Pharmacodynamics and Mechanism of Action

This compound exerts its therapeutic effects through a complex interplay of various mechanisms, targeting multiple signaling pathways and cellular processes. Its primary pharmacodynamic properties include vasodilation, inhibition of platelet activation, anti-inflammatory effects, and antioxidant activity.

Vasodilation and Cardiovascular Effects:

This compound is a potent vasodilator.[1] Its mechanism of action involves the inhibition of calcium ion influx into vascular smooth muscle cells, leading to their relaxation and subsequent vasodilation.[1][4] This effect is further enhanced by its ability to increase the production of nitric oxide (NO), a key signaling molecule in promoting vasodilation, through the activation of endothelial nitric oxide synthase (eNOS).[1][3]

Anti-platelet and Anti-thrombotic Activity:

This compound demonstrates significant antiplatelet activity.[5] It inhibits platelet aggregation induced by agonists such as adenosine (B11128) diphosphate (B83284) (ADP).[5] This effect is mediated, at least in part, through the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which plays a crucial role in platelet activation.[5] By inhibiting this pathway, this compound reduces thromboxane (B8750289) A2 (TXA2) secretion and intracellular calcium mobilization in platelets.[5]

Anti-inflammatory and Antioxidant Properties:

A substantial body of evidence highlights the potent anti-inflammatory and antioxidant effects of this compound.[3][4] It can scavenge free radicals and reduce oxidative stress, thereby protecting cells from oxidative damage.[3][6] This antioxidant activity is linked to the activation of the NRF2 signaling pathway, a key regulator of cellular antioxidant responses.[7][8][9] this compound promotes the translocation of NRF2 to the nucleus, leading to the upregulation of antioxidant enzymes.[7][9]

Furthermore, its anti-inflammatory actions are mediated through the inhibition of pro-inflammatory signaling pathways such as nuclear factor-kappa B (NF-κB).[3] By suppressing NF-κB activation, this compound reduces the production of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α.[7][8][10]

Pharmacokinetics

The pharmacokinetic profile of this compound has been investigated in various animal models. It is characterized by rapid absorption and distribution, followed by a relatively short half-life.

| Parameter | Species | Dose | Route | T1/2 | Cmax | AUC | Reference |

| Half-life (t1/2) | Rat | 15 mg/kg | i.v. | ~35 min | 7.45 ± 0.44 µg/mL | 48.86 ± 12.57 µg/mL*h | [11][12] |

| Half-life (t1/2) | Rat | - | - | 2.89 h | - | - | [4] |

| Mean Residence Time (MRT) | Rat | 15 mg/kg | i.v. | 7.05 ± 0.26 h | - | - | [12] |

Table 1: Pharmacokinetic Parameters of this compound in Rats.

Key Signaling Pathways and Molecular Interactions

The diverse pharmacological effects of this compound are underpinned by its modulation of several key intracellular signaling pathways.

NRF2 Signaling Pathway in Oxidative Stress

This compound has been shown to activate the NRF2 signaling pathway, a critical defense mechanism against oxidative stress.[7][8][9] Under conditions of oxidative stress, this compound promotes the dissociation of NRF2 from its inhibitor Keap1, allowing its translocation into the nucleus.[7][9] In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, leading to the transcription of a battery of antioxidant and cytoprotective enzymes, such as heme oxygenase-1 (HO-1), and glutamate-cysteine ligase (GCL). This mechanism contributes significantly to its neuroprotective and anti-inflammatory effects.[7][8][9]

PI3K/Akt Signaling Pathway in Cell Survival and Platelet Activation

The PI3K/Akt signaling pathway is a central regulator of cell survival, proliferation, and metabolism. This compound has been shown to modulate this pathway in different cellular contexts. In the context of neuroprotection, it can activate the PI3K/Akt pathway, promoting neuronal survival.[13][14] Conversely, in platelets, this compound inhibits the PI3K/Akt pathway, leading to the suppression of platelet activation and aggregation.[5] This dual regulatory role highlights the context-dependent effects of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the literature to characterize the pharmacological profile of this compound.

In Vivo High-Altitude Cerebral Edema (HACE) Rat Model

Objective: To evaluate the neuroprotective effects of this compound against HACE.

Methodology:

-

Drug Administration: Rats are pretreated with this compound (e.g., 50 mg/kg and 100 mg/kg) via intraperitoneal injection for a specified number of days.[7][8]

-

HACE Induction: Following pretreatment, rats are placed in a low-pressure hypobaric chamber to simulate a high-altitude environment (e.g., 6000 m) for a duration of time (e.g., 48 hours) to induce HACE.[7][8][9]

-

Outcome Measures:

-

Brain Water Content: Assessed to quantify cerebral edema.[7][8]

-

Histopathological Examination: Brain tissues are collected for Hematoxylin and Eosin (H&E) staining to observe neuronal damage.[8]

-

Biochemical Assays: Levels of oxidative stress markers (e.g., MDA, SOD, GSH) and inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) in brain tissue or serum are measured using ELISA or other appropriate assays.[7][8]

-

Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., NRF2, Keap1, HO-1) are determined to elucidate the underlying mechanism.[7][8][9]

-

In Vitro Platelet Aggregation Assay

Objective: To assess the antiplatelet activity of this compound.

Methodology:

-

Sample Preparation: Platelet-rich plasma (PRP) is prepared from whole blood collected from rats or human volunteers.[5]

-

Drug Treatment: PRP is incubated with various concentrations of this compound or a vehicle control.[5]

-

Induction of Aggregation: Platelet aggregation is induced by adding an agonist, such as ADP.[5]

-

Measurement: Platelet aggregation is measured using a platelet aggregometer, which records the change in light transmittance through the PRP suspension as platelets aggregate.[5]

-

Data Analysis: The percentage of platelet aggregation is calculated, and the IC50 value (the concentration of this compound that inhibits platelet aggregation by 50%) can be determined.

MTT Assay for Cell Viability

Objective: To evaluate the cytotoxic or protective effects of this compound on different cell lines.

Methodology:

-

Cell Culture: The desired cell line (e.g., neuronal cells for neuroprotection studies, cancer cells for anti-tumor studies) is cultured in appropriate media.[4][15]

-

Drug Treatment: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[4][15]

-

MTT Incubation: After treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[4][15]

-

Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).[4]

-

Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated) cells.

Conclusion

This compound is a pharmacologically versatile compound with a well-established profile as a cardiovascular and cerebrovascular protective agent. Its mechanisms of action are multifaceted, involving the modulation of key signaling pathways related to vasodilation, platelet aggregation, inflammation, and oxidative stress. The preclinical data summarized in this guide provide a strong foundation for its clinical applications and support further research into its therapeutic potential for a broader range of diseases. The detailed experimental protocols and visual representations of its signaling pathways offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic capacity of this important natural product derivative.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. The electrochemistry and determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. selleckchem.com [selleckchem.com]

- 5. Ligustrazine inhibits platelet activation via suppression of the Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ligustrazine as an Extract from Medicinal and Edible Plant Chuanxiong Encapsulated in Liposome–Hydrogel Exerting Antioxidant Effect on Preventing Skin Photoaging - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound Prevents Ferroptosis by Activating the NRF2 Signaling Pathway in a High-Altitude Cerebral Edema Rat Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | The protective effects of ligustrazine on ischemic stroke: a systematic review and meta-analysis of preclinical evidence and possible mechanisms [frontiersin.org]

- 11. Pharmacokinetic behaviors of ligustrazine after single- and multiple-dose intravenous Shenxiong glucose injection in rats by high-performance liquid chromatography | springermedizin.de [springermedizin.de]

- 12. Pharmacokinetic study on the effect of ligustrazine-tangeretin co-administration on the pharmacokinetics of ligustrazine and its potential mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound - LKT Labs [lktlabs.com]

- 14. s3.amazonaws.com [s3.amazonaws.com]

- 15. Frontiers | Synthesis and Discovery of Ligustrazine–Heterocycle Derivatives as Antitumor Agents [frontiersin.org]

Ligustrazine Hydrochloride: A Calcium Antagonist for Cardioprotective and Vasodilatory Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrazine hydrochloride, the hydrochloride salt of tetramethylpyrazine, is a bioactive compound originally isolated from the traditional Chinese medicinal plant Ligusticum wallichii (Chuanxiong). It has garnered significant scientific interest for its diverse pharmacological activities, particularly its potent vasodilatory and cardioprotective effects. A substantial body of evidence indicates that a primary mechanism underlying these therapeutic benefits is its role as a calcium antagonist. This technical guide provides a comprehensive overview of the calcium antagonistic properties of this compound, detailing its mechanism of action, effects on various calcium channels, and impact on intracellular calcium homeostasis. This document summarizes key quantitative data, provides detailed experimental protocols for researchers, and illustrates the relevant signaling pathways and experimental workflows through diagrams.

Introduction

Calcium ions (Ca²⁺) are ubiquitous second messengers that play a critical role in a vast array of physiological processes, including muscle contraction, neurotransmitter release, and gene expression. The precise regulation of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore paramount for cellular function. Dysregulation of Ca²⁺ homeostasis is implicated in the pathophysiology of numerous cardiovascular diseases, such as hypertension, ischemic heart disease, and stroke.

Calcium antagonists, also known as calcium channel blockers, are a class of drugs that interfere with the influx of Ca²⁺ into cells through voltage-gated calcium channels (VGCCs) or modulate the release of Ca²⁺ from intracellular stores. By reducing intracellular Ca²⁺ availability, these agents can induce vasodilation, reduce cardiac contractility, and slow atrioventricular conduction.

Ligustrazine has been extensively studied for its therapeutic potential in cardiovascular and cerebrovascular diseases.[1][2][3] Its efficacy is largely attributed to its ability to modulate intracellular calcium levels, positioning it as a significant calcium antagonist.[4][5] This guide delves into the technical details of this compound's calcium antagonistic actions to support further research and drug development in this area.

Mechanism of Action as a Calcium Antagonist

This compound exerts its calcium antagonistic effects through a multi-faceted mechanism that involves both the blockade of extracellular calcium entry and the inhibition of intracellular calcium release.

Inhibition of Voltage-Gated Calcium Channels

A primary mechanism of action for ligustrazine is the blockade of L-type voltage-gated calcium channels (L-VGCCs).[1][6][7] These channels are crucial for calcium influx into vascular smooth muscle cells and cardiomyocytes, triggering contraction. By inhibiting L-VGCCs, ligustrazine reduces the influx of Ca²⁺, leading to vasodilation and a negative inotropic effect on the heart.[1] Studies have shown that ligustrazine's inhibition of L-type calcium currents is concentration-dependent.[1][6] The blockade appears to be state-dependent, with a higher affinity for inactivated Ca²⁺ channels.[6]

Inhibition of Intracellular Calcium Release

In addition to blocking extracellular calcium entry, ligustrazine has been shown to inhibit the release of calcium from intracellular stores, such as the sarcoplasmic reticulum (SR).[4][5] This action contributes to its vasodilatory effects by reducing the amount of calcium available to bind to calmodulin and activate myosin light chain kinase, a key enzyme in smooth muscle contraction.

Modulation of Store-Operated Calcium Entry

Recent evidence suggests that ligustrazine can also modulate store-operated calcium entry (SOCE), a process mediated by the interaction of stromal interaction molecule 1 (STIM1) and Orai1. In platelets, ligustrazine has been found to inhibit the expression of both STIM1 and Orai1, thereby reducing ADP-induced intracellular calcium elevation and subsequent platelet aggregation.[8][9]

Quantitative Data on Calcium Antagonist Activity

The following tables summarize the quantitative data from various studies investigating the calcium antagonist effects of ligustrazine (tetramethylpyrazine).

Table 1: Inhibition of L-type Calcium Current (ICa-L) by Ligustrazine

| Cell Type | Ligustrazine Concentration | % Inhibition of ICa-L | Reference |

| Rabbit ventricular myocytes | 10 µM | 9.6 ± 2.9% | [1][2] |

| Rabbit ventricular myocytes | 20 µM | 21.0 ± 4.3% | [1][2] |

| Rabbit ventricular myocytes | 40 µM | 33.9 ± 4.3% | [1][2] |

| Rabbit ventricular myocytes | 80 µM | 51.6 ± 7.3% | [1][2] |

| Rat ventricular myocytes | 0.25 mmol/L | ~39.4% | [6] |

Table 2: Effect of Ligustrazine on Intracellular Calcium ([Ca²⁺]i)

| Cell Type | Agonist | Ligustrazine Concentration | Effect on [Ca²⁺]i | Reference |

| Rabbit ventricular myocytes | - | 40 µM | 6.3% reduction in diastolic [Ca²⁺]i | [1][2] |

| Rabbit ventricular myocytes | Isoproterenol | 40 µM | 14.1% reduction in baseline FFI | [1][2] |

| Human platelets | ADP (20 µM) | 0.5, 1, 2 mM | Dose-dependent reduction | [8] |

| Cultured aortic smooth muscle cells (A7r5) | Vasopressin | 0.01 µmol/L to 1 mmol/L | Attenuated increase | [10] |

| Cultured aortic smooth muscle cells (A7r5) | Phenylephrine | 0.01 µmol/L to 1 mmol/L | Attenuated increase | [10] |

Table 3: Effect of Ligustrazine on STIM1 and Orai1 Expression in Platelets

| Treatment | Target | Effect | Reference |

| Ligustrazine (2 mM) + ADP | STIM1 mRNA | Significant reduction | [11] |

| Ligustrazine (2 mM) + ADP | Orai1 mRNA | Significant reduction | [11] |

| Ligustrazine (0.5, 1, 2 mM) + ADP | STIM1 protein | Dose-dependent reduction | [11] |

| Ligustrazine (0.5, 1, 2 mM) + ADP | Orai1 protein | Dose-dependent reduction | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the calcium antagonist properties of ligustrazine.

Whole-Cell Patch-Clamp for L-type Calcium Current Measurement

Objective: To measure the effect of ligustrazine on L-type calcium currents (ICa-L) in isolated cardiomyocytes.

Materials:

-

Isolated ventricular myocytes (e.g., from rabbit or rat)

-

External solution (in mM): 135 NaCl, 5.4 CsCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH 7.4 with NaOH)

-

Internal (pipette) solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH 7.2 with CsOH)

-

This compound stock solution

-

Patch-clamp amplifier and data acquisition system

-

Borosilicate glass capillaries for patch pipettes

Procedure:

-

Isolate ventricular myocytes using standard enzymatic digestion protocols.

-

Allow cells to adhere to a glass coverslip in a recording chamber mounted on an inverted microscope.

-

Continuously perfuse the cells with the external solution.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-4 MΩ when filled with the internal solution.

-

Establish a whole-cell patch-clamp configuration on a single myocyte.

-

Hold the membrane potential at -40 mV to inactivate sodium channels.

-

Elicit ICa-L by applying depolarizing voltage steps (e.g., from -40 mV to +60 mV in 10 mV increments for 300 ms).

-

Record baseline ICa-L.

-

Perfuse the chamber with external solution containing the desired concentration of this compound.

-

After a stable effect is reached, record ICa-L in the presence of the drug.

-

To assess recovery, wash out the drug with the control external solution.

-

Analyze the peak inward current at each voltage step to determine the percentage of inhibition by ligustrazine.

Intracellular Calcium Measurement using Fura-2 AM

Objective: To measure changes in intracellular calcium concentration in response to ligustrazine in cultured cells or isolated primary cells.

Materials:

-

Cells of interest (e.g., vascular smooth muscle cells, platelets)

-

Fura-2 AM (acetoxymethyl ester)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other appropriate physiological buffer

-

This compound stock solution

-

Fluorescence microscopy system with dual-wavelength excitation (340 nm and 380 nm) and an emission filter around 510 nm, or a fluorescence plate reader.

Procedure:

-

Culture cells on glass coverslips or in a 96-well plate.

-

Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) and a small amount of Pluronic F-127 (e.g., 0.02%) in HBSS.

-

Wash the cells once with HBSS.

-

Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Allow the cells to de-esterify the Fura-2 AM for at least 20 minutes at room temperature.

-

Mount the coverslip on the microscope stage or place the plate in the reader and perfuse with HBSS.

-

Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm.

-

Apply this compound at the desired concentration and continue recording the fluorescence ratio (F340/F380).

-

If investigating the effect on agonist-induced calcium changes, apply the agonist after a pre-incubation period with ligustrazine.

-

The ratio of the fluorescence intensities (F340/F380) is proportional to the intracellular calcium concentration.

Isolated Aortic Ring Vasodilation Assay

Objective: To assess the vasodilatory effect of ligustrazine on isolated arterial rings.

Materials:

-

Thoracic aorta from a suitable animal model (e.g., rat, dog)

-

Krebs-Henseleit solution (in mM): 118 NaCl, 4.7 KCl, 1.2 KH₂PO₄, 1.2 MgSO₄, 2.5 CaCl₂, 25 NaHCO₃, 11.1 Glucose

-

Phenylephrine (PE) or Potassium Chloride (KCl) for pre-constriction

-

This compound stock solution

-

Organ bath system with force transducers

Procedure:

-

Euthanize the animal and carefully dissect the thoracic aorta.

-

Clean the aorta of adhering connective and fatty tissue and cut it into rings of 2-3 mm in width.

-

Suspend the aortic rings in organ baths filled with Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with 95% O₂ / 5% CO₂.

-

Allow the rings to equilibrate for at least 60 minutes under a resting tension of approximately 2 g, with solution changes every 15-20 minutes.

-

Induce a stable contraction with a submaximal concentration of a vasoconstrictor (e.g., 1 µM PE or 60 mM KCl).

-

Once the contraction has reached a plateau, add this compound in a cumulative concentration-dependent manner.

-

Record the changes in isometric tension.

-

Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Visualizations

Signaling Pathways

References

- 1. ionbiosciences.com [ionbiosciences.com]

- 2. The effect of ligustrazine on L-type calcium current, calcium transient and contractility in rabbit ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Inside-out red cell membrane vesicles: preparation and purification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. hellobio.com [hellobio.com]

- 6. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 7. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 8. search-library.ucsd.edu [search-library.ucsd.edu]

- 9. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]

- 10. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scielo.br [scielo.br]

Ligustrazine Hydrochloride: A Technical Guide to its Anti-inflammatory Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ligustrazine, also known as tetramethylpyrazine (TMP), is a bioactive alkaloid compound originally isolated from the traditional Chinese herb Ligusticum chuanxiong. Its hydrochloride salt, Ligustrazine hydrochloride, has garnered significant scientific interest due to its wide array of pharmacological activities, including potent anti-inflammatory, antioxidant, and neuroprotective effects.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying the anti-inflammatory properties of this compound, presents quantitative data from key preclinical studies, details common experimental protocols, and visualizes the core signaling pathways involved. The primary mechanisms of action include the inhibition of pro-inflammatory signaling pathways such as Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), modulation of the NLRP3 inflammasome, and activation of the protective Nrf2/HO-1 pathway.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling cascades integral to the inflammatory response.

Inhibition of the TLR4/NF-κB Signaling Pathway

The Toll-like Receptor 4 (TLR4)/Nuclear Factor-kappa B (NF-κB) pathway is a cornerstone of the innate immune response, often activated by lipopolysaccharide (LPS), a component of Gram-negative bacteria. Activation of this pathway leads to the transcription of numerous pro-inflammatory genes. Ligustrazine has been shown to inhibit the TLR4/NF-κB pathway, thereby reducing the production of inflammatory mediators.[3] Studies have demonstrated that Ligustrazine can repress the expression of TLR4.[4] This inhibition prevents the downstream activation of NF-κB, a key transcription factor that regulates the expression of various inflammatory cytokines.[5] By suppressing NF-κB activity, this compound effectively reduces inflammation and associated tissue damage.[1] This mechanism is central to its therapeutic potential in conditions like spinal cord injury-induced neuropathic pain and sepsis-induced cardiomyocyte inflammation.[6]

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. imrpress.com [imrpress.com]

- 3. Ligustrazine alleviates spinal cord injury-induced neuropathic pain by inhibiting the TLR4/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Ligustrazine disrupts lipopolysaccharide-activated NLRP3 inflammasome pathway associated with inhibition of Toll-like receptor 4 in hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ligustrazine attenuates inflammation and oxidative stress in a rat model of arthritis via the Sirt1/NF-κB and Nrf-2/HO-1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effects of ligustrazine on inflammation and oxidative stress in rat cardiomyocytes induced by lipopolysaccharide [cjter.com]

A Comprehensive Technical Guide to the In Vitro Antioxidant Effects of Ligustrazine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ligustrazine, chemically known as tetramethylpyrazine (TMP), is a primary bioactive alkaloid extracted from the traditional Chinese medicine Ligusticum chuanxiong Hort.[1][2]. Its hydrochloride salt, Ligustrazine hydrochloride (also referred to as TMPZ), is widely utilized for its significant pharmacological activities, including vasodilation, improvement of microcirculation, and potent anti-inflammatory and antioxidant properties[1][2][3]. Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is a key pathogenic factor in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and hepatic injury.[4]. This compound has demonstrated a remarkable capacity to mitigate oxidative stress by directly scavenging free radicals and by modulating endogenous antioxidant defense systems.[4][5]. This technical guide provides an in-depth overview of the in vitro antioxidant effects of this compound, presenting quantitative data, detailed experimental protocols, and insights into its molecular mechanisms of action.

Quantitative Analysis of Antioxidant Activity

The antioxidant capacity of this compound has been quantified using various established in vitro assays. These assays measure its ability to scavenge synthetic free radicals, inhibit lipid peroxidation, and enhance the activity of crucial antioxidant enzymes.

Radical Scavenging Activity

This compound exhibits direct free-radical scavenging capabilities, which have been evaluated primarily through DPPH and H₂O₂ assays.

Table 1: Direct Radical Scavenging Activity of this compound (LTH/TMPZ)

| Assay | Compound/Formulation | Scavenging Rate (%) | Source |

|---|---|---|---|

| DPPH | This compound (LTH) | 55.06 ± 2.73 | [6] |

| DPPH | TMPZ-Loaded Liposome-Hydrogel (TMPZ-LG) | 65.57 ± 4.13 | [7][8] |

| H₂O₂ | This compound (LTH) | 4.13 ± 0.02 | [6] |

| H₂O₂ | TMPZ-Loaded Liposome-Hydrogel (TMPZ-LG) | 73.06 ± 5.65 |[7][8] |

Inhibition of Lipid Peroxidation and Enhancement of Endogenous Antioxidants

Beyond direct scavenging, this compound protects cells from oxidative damage by inhibiting lipid peroxidation, a key process in cellular injury, and by bolstering the cellular antioxidant defense system. Malondialdehyde (MDA) is a primary marker of lipid peroxidation, while Superoxide (B77818) Dismutase (SOD) is a critical endogenous antioxidant enzyme.[1][9].

Table 2: Effects on Lipid Peroxidation and Endogenous Antioxidant Markers

| Assay/Marker | Model/System | Effect of this compound | Source |

|---|---|---|---|

| MDA Inhibition | Liver Homogenate | 35.44 ± 1.79% inhibition | [6] |

| MDA Inhibition | LDL Oxidation | 30.82 ± 0.93% inhibition | [6] |

| MDA Levels | High-Altitude Cerebral Edema Rat Model | Significantly reduced MDA levels | [5] |

| MDA Levels | Testicular Torsion Rat Model | Significantly decreased MDA levels | [4] |

| ROS Levels | Testicular Torsion Rat Model | Significantly decreased ROS levels | [4] |

| SOD Activity | High-Altitude Cerebral Edema Rat Model | Significantly increased SOD levels | [5] |

| SOD Activity | Testicular Torsion Rat Model | Significantly increased SOD activity | [4] |

| GPx & CAT Activity | Testicular Torsion Rat Model | Significantly increased GPx and CAT activity |[4] |

Core Molecular Mechanism: The Nrf2 Signaling Pathway

A pivotal mechanism underlying the antioxidant effects of this compound is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[10][11]. Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like this compound, Nrf2 dissociates from Keap1 and translocates to the nucleus.[11]. Within the nucleus, it binds to the Antioxidant Response Element (ARE), initiating the transcription of a suite of protective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1), and key proteins involved in glutathione (B108866) synthesis and iron metabolism, such as GPX4 and SLC7A11.[5][11]. This activation enhances the cell's capacity to counteract oxidative damage and prevent processes like ferroptosis.[5][11].

Key Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the standard in vitro protocols used to assess the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is observed as a color change from purple to yellow, which is quantified spectrophotometrically.[12][13].

Protocol:

-

Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 8 mg in 100 mL for an 80 µg/mL solution)[14]. The solution should be freshly made and kept in the dark.

-

Sample Preparation: Prepare a series of dilutions of this compound in the appropriate solvent (e.g., methanol or water).

-

Reaction: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution[14]. A control well should contain 100 µL of DPPH solution and 100 µL of the solvent.

-

Incubation: Incubate the plate at room temperature in the dark for 30 minutes[14].

-

Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader[12].

-

Calculation: The scavenging activity is calculated using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. Antioxidants reduce the pre-formed radical, causing a decolorization that is measured spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[14].

Protocol:

-

Radical Generation: Prepare the ABTS radical cation (ABTS•+) by mixing a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate in equal volumes[15]. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use[15].

-

Working Solution: Dilute the ABTS•+ solution with a suitable buffer (e.g., PBS, pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm[15].

-

Reaction: Add a small volume of the this compound sample to the diluted ABTS•+ working solution.

-

Incubation: Allow the reaction to proceed for a set time (e.g., 6 minutes) at room temperature[15].

-

Measurement: Measure the absorbance at 734 nm[16].

-

Calculation: The percentage of inhibition is calculated using the same formula as for the DPPH assay.

Cellular Reactive Oxygen Species (ROS) Measurement

This assay quantifies intracellular ROS levels in cell cultures subjected to oxidative stress. Probes like CellROX or DCFH-DA are cell-permeable and non-fluorescent until they are oxidized by ROS, at which point they emit a measurable fluorescent signal.[17].

Protocol:

-

Cell Culture: Plate cells (e.g., SH-SY5Y, HUVECs) in a suitable format (e.g., 96-well plate) and culture until they reach the desired confluency.

-

Treatment: Pre-treat the cells with different concentrations of this compound for a specified duration.

-

Oxidative Challenge: Induce oxidative stress by adding an agent such as hydrogen peroxide (H₂O₂) to the culture medium[1].

-

Probe Loading: Remove the treatment medium and load the cells with a fluorescent ROS indicator (e.g., DCFH-DA) diluted in serum-free medium. Incubate under culture conditions.

-

Measurement: After incubation, wash the cells with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or visualize using a fluorescence microscope.

-

Analysis: The fluorescence intensity is directly proportional to the intracellular ROS level. Compare the intensity of treated groups to the stressed control group.

Superoxide Dismutase (SOD) Activity Assay

This assay measures the activity of SOD, a key antioxidant enzyme that catalyzes the dismutation of the superoxide anion (O₂•−) into molecular oxygen and hydrogen peroxide.[18]. A common method involves a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase), which then reduce a detector compound (like WST-1) to produce a colored formazan (B1609692) dye. SOD in the sample inhibits this reaction by scavenging the superoxide radicals, and the degree of inhibition is proportional to the SOD activity.[18].

Protocol:

-

Sample Preparation: Prepare cell or tissue homogenates in an appropriate ice-cold lysis buffer. Centrifuge to pellet debris and collect the supernatant for analysis.

-

Reaction Setup: In a 96-well plate, add the sample supernatant, WST-1 working solution, and the enzyme working solution (xanthine oxidase) according to the kit manufacturer's instructions.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 20 minutes).

-

Measurement: Measure the absorbance at approximately 450 nm using a microplate reader[18].

-